molecular formula C7H16ClNO2 B1403949 (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1555847-27-2

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No. B1403949
CAS RN: 1555847-27-2
M. Wt: 181.66 g/mol
InChI Key: DUIVLIIPCJQNNW-UHFFFAOYSA-N
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Description

“(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1555847-27-2 . It has a molecular weight of 181.66 and its molecular formula is C7H16ClNO2 . It is a white to yellow solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2.ClH/c1-9-7(6-8)2-4-10-5-3-7;/h2-6,8H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 181.66 and its molecular formula is C7H16ClNO2 . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is pivotal for creating molecules with potential therapeutic effects, particularly in the realm of neurodegenerative diseases . The pyran ring, a common motif in many bioactive compounds, can be modified to produce derivatives with enhanced pharmacological properties.

Antimicrobial Agents

Research indicates that derivatives of the pyran core structure exhibit significant antibacterial activity . This compound, with its methoxy and methanamine groups, could be chemically modified to develop new antimicrobial agents that are more effective against resistant strains of bacteria.

Anticancer Research

The pyran derivatives have been studied for their anticancer properties . The compound could be utilized to synthesize new derivatives that may act as potent anticancer agents, potentially offering new avenues for cancer treatment.

Material Science

In material science, this compound’s derivatives could be used in the development of novel materials with specific optical properties. These materials might find applications in creating fluorescent markers or sensors .

Chemical Synthesis

As a building block in chemical synthesis, this compound can be used to construct complex molecules. Its reactivity allows for the formation of diverse chemical structures, which can be crucial in synthesizing new compounds for various applications .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic techniques, aiding in the identification and quantification of substances .

Cosmetics and Personal Care

The compound’s derivatives might be used in the formulation of cosmetic products, contributing to the fragrance or stability of the product .

Agrochemicals

In the agrochemical industry, this compound could be modified to create new pesticides or herbicides, offering safer and more effective solutions for crop protection .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

(4-methoxyoxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-7(6-8)2-4-10-5-3-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIVLIIPCJQNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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